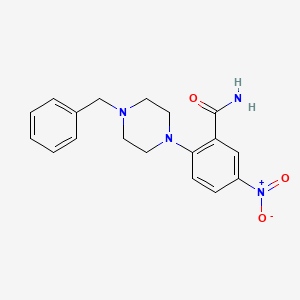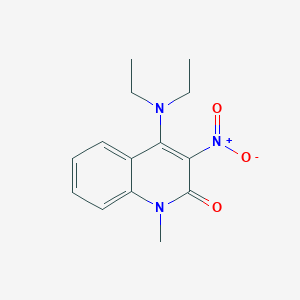
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone, also known as DEMQN, is a chemical compound that has gained significant attention in scientific research due to its potential as a fluorescent probe for biological imaging. This compound is a member of the quinolinone family and possesses unique properties that make it useful in various applications.
Mécanisme D'action
The mechanism of action of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone involves its ability to bind to specific targets, resulting in a change in its fluorescence properties. The binding of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone to proteins and nucleic acids causes a shift in its excitation and emission spectra, allowing for its detection and visualization in living cells.
Biochemical and Physiological Effects:
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have minimal toxicity and does not interfere with cellular processes, making it a useful tool for studying biological systems. Its ability to selectively bind to specific targets allows for the visualization of cellular processes without interfering with their function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone is its ability to selectively bind to specific targets, allowing for the visualization of cellular processes without interfering with their function. Its fluorescence properties also make it an ideal tool for studying cellular processes in real-time. However, one limitation of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone is its sensitivity to pH changes, which can affect its fluorescence properties.
Orientations Futures
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has shown great potential as a tool for biological imaging, and future research could focus on its optimization for specific applications. This could involve the development of new derivatives with improved fluorescence properties or the exploration of its use in different biological systems. Additionally, the use of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone in combination with other imaging techniques could lead to a more comprehensive understanding of cellular processes.
Méthodes De Synthèse
The synthesis of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone involves the reaction of 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one with diethylamine in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. This synthesis method has been reported in various scientific papers, and its efficiency and reproducibility have been demonstrated.
Applications De Recherche Scientifique
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been widely used as a fluorescent probe for biological imaging due to its ability to selectively bind to proteins and nucleic acids. Its fluorescence properties make it an ideal tool for studying cellular processes and interactions in living cells. 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been used in various applications, including the detection of DNA damage, protein localization, and monitoring of intracellular pH changes.
Propriétés
IUPAC Name |
4-(diethylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-16(5-2)12-10-8-6-7-9-11(10)15(3)14(18)13(12)17(19)20/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNBOZWNRHNYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(diethylamino)-1-methyl-3-nitroquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)
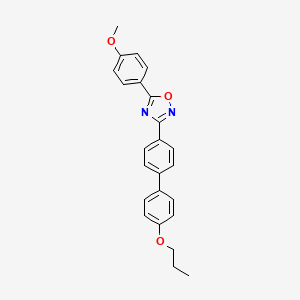
![2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4967075.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)
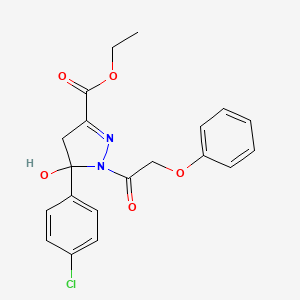
![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)
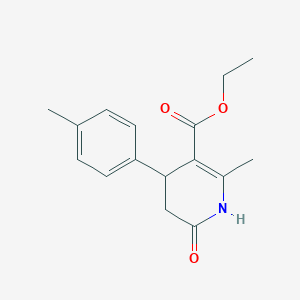
![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)
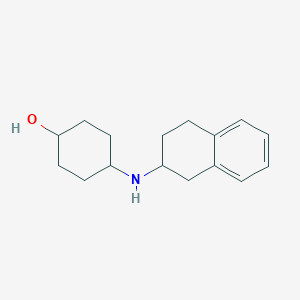
![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
![2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4967134.png)
